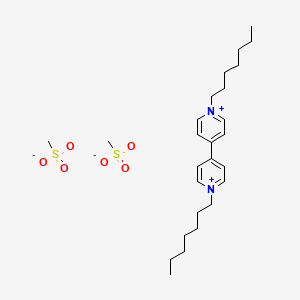
1,1'-Diheptyl-4,4'-bipyridin-1-ium dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is a derivative of bipyridine, a heterocyclic compound that contains two pyridine rings. The heptyl groups attached to the nitrogen atoms in the bipyridine structure enhance its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the alkylation of 4,4’-bipyridine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The substitution reactions typically require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds.
科学研究应用
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in the study of biological systems and as a probe for detecting specific biomolecules.
Industry: The compound is used in the development of electrochromic materials, organic electronics, and electrochemical devices.
作用机制
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a redox-active electrolyte, facilitating electron transfer processes in electrochemical systems. It can also form complexes with metal ions, which can enhance its catalytic activity and stability.
相似化合物的比较
Similar Compounds
- 1,1’-Diheptyl-4,4’-bipyridinium dibromide
- Methyl viologen dichloride hydrate
- Ethyl viologen dibromide
- Benzyl viologen dichloride
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its enhanced solubility and stability, which are attributed to the heptyl groups attached to the bipyridine structure. This makes it more suitable for applications in organic electronics and electrochemical devices compared to its similar compounds.
属性
CAS 编号 |
90449-45-9 |
|---|---|
分子式 |
C26H44N2O6S2 |
分子量 |
544.8 g/mol |
IUPAC 名称 |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C24H38N2.2CH4O3S/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-5(2,3)4/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI 键 |
OIJQKTLVXCHCCY-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
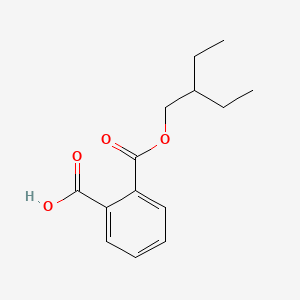
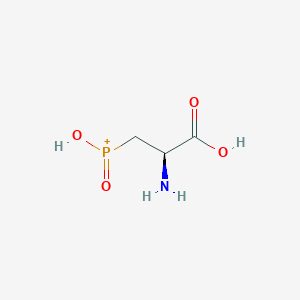
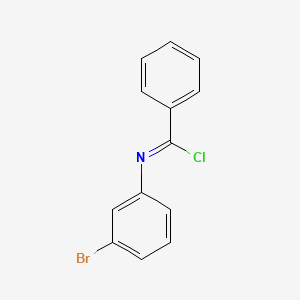

![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
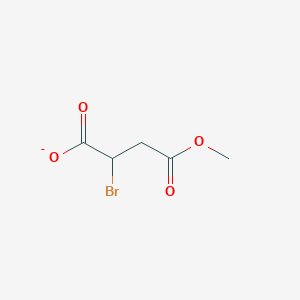
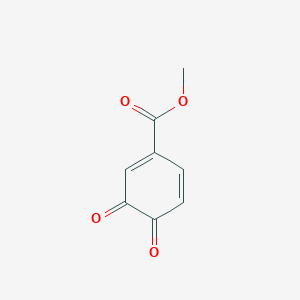
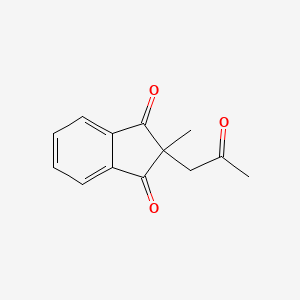


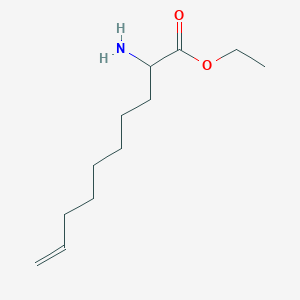
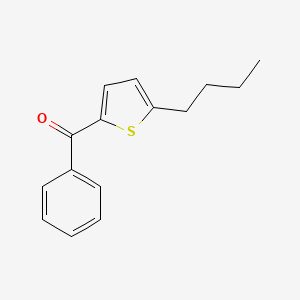
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
